Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine
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Overview
Description
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine (Farnesyl) is a peptide that has been extensively studied for its biochemical and physiological effects. It is a lipid anchor that is attached to proteins, which enables them to be localized to the cell membrane. Farnesyl has been shown to play a crucial role in cellular signaling pathways, making it an important molecule in the field of biochemistry.
Mechanism Of Action
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine is attached to proteins via a post-translational modification called farnesylation. This involves the addition of a farnesyl group to a cysteine residue at the C-terminus of the protein. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are then anchored to the cell membrane, where they can interact with other signaling molecules.
Biochemical And Physiological Effects
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been shown to play a crucial role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are important in the regulation of the Ras signaling pathway, which is frequently mutated in cancer. FTIs have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
Advantages And Limitations For Lab Experiments
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied in laboratory experiments due to its role in cellular signaling pathways. However, the synthesis of farnesylated proteins can be challenging, and the use of FTIs can have off-target effects.
Future Directions
Future research on farnesyl could focus on the development of more selective FTIs, as well as the identification of new farnesylated proteins and their roles in cellular signaling pathways. Additionally, the development of new techniques for the synthesis of farnesylated proteins could enable the study of their biochemical and physiological effects in greater detail.
Synthesis Methods
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can also be synthesized using solution-phase synthesis, which involves the chemical modification of pre-existing peptides.
Scientific Research Applications
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied for its role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteinetransferase inhibitors (FTIs) have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.
properties
CAS RN |
130447-82-4 |
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Product Name |
Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |
Molecular Formula |
C48H80N10O8S |
Molecular Weight |
957.3 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C48H80N10O8S/c1-30(2)13-10-14-32(5)15-11-16-33(6)23-26-58(41(29-67)47(65)66)46(64)39(17-8-9-24-49)56-45(63)40(28-35-19-21-36(59)22-20-35)57-44(62)38(18-12-25-53-48(51)52)55-42(60)34(7)54-43(61)37(50)27-31(3)4/h13,15,19-23,31,34,37-41,59,67H,8-12,14,16-18,24-29,49-50H2,1-7H3,(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,65,66)(H4,51,52,53)/b32-15-,33-23-/t34-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
QXYDNFYDUYRTOQ-UMIKSDSYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N(C/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |
sequence |
LARYKC |
synonyms |
farnesyl-LARYKC farnesyl-Leu-Ala-Arg-Tyr-Lys-Cys farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |
Origin of Product |
United States |
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